N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide

Fluorescence microscopy Bioimaging Photophysics

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide, commercially designated PEP azide (CAS 1807521-02-3), belongs to the phenylethynylpyrene (PEP) class of polyaromatic hydrocarbon fluorescent probes. It integrates three functional modules: a PEP fluorophore that exhibits red-shifted excitation/emission relative to parent pyrene, a terminal azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) bioconjugation, and a triethylene glycol (PEG3) linker to enhance solubility in organo-aqueous labeling mixtures.

Molecular Formula C34H32N4O3
Molecular Weight 544.6 g/mol
Cat. No. B12383852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide
Molecular FormulaC34H32N4O3
Molecular Weight544.6 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C#CC5=CC=C(C=C5)CCCC(=O)NCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C34H32N4O3/c35-38-37-20-22-41-24-23-40-21-19-36-32(39)6-1-3-25-7-9-26(10-8-25)11-12-27-13-14-30-16-15-28-4-2-5-29-17-18-31(27)34(30)33(28)29/h2,4-5,7-10,13-18H,1,3,6,19-24H2,(H,36,39)
InChIKeyAUPFGDDBLIYSNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PEP Azide (CAS 1807521-02-3): A Red-Shifted Phenylethynylpyrene Click Chemistry Probe for Excimer-Based Biomolecular Detection


N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide, commercially designated PEP azide (CAS 1807521-02-3), belongs to the phenylethynylpyrene (PEP) class of polyaromatic hydrocarbon fluorescent probes . It integrates three functional modules: a PEP fluorophore that exhibits red-shifted excitation/emission relative to parent pyrene, a terminal azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) bioconjugation, and a triethylene glycol (PEG3) linker to enhance solubility in organo-aqueous labeling mixtures . Unlike standard pyrene azides (Pyrene azide 1/2/3), the PEP core features an ethynyl-phenyl bridge that extends π-conjugation, resulting in distinct photophysical properties that are critical for applications demanding reduced biological autofluorescence interference and robust excimer-based proximity sensing [1]. The compound is sold by multiple specialty chemical suppliers under the names PEP azide, AF 384 (PEP) azide, and Phenylethynylpyrene azide.

Why Pyrene Azide 1, 2, or 3 Cannot Substitute PEP Azide in Excimer-Based Assays and Microenvironment-Sensitive Detection


Although pyrene azides 1, 2, and 3 share the same reactive azide handle and a comparable triethylene glycol linker with PEP azide, substituting any of them for PEP azide introduces uncompensated performance losses in three dimensions . First, the unextended pyrene chromophore in pyrene azides 1–3 lacks the ethynyl-phenyl bridge present in PEP azide; consequently, their absorption and emission maxima remain at shorter wavelengths (Ex 326–343 nm, Em 377–397 nm) compared to PEP azide (Ex 293, 362, 384 nm; Em 389 nm monomer; excimer ~500–510 nm) . This blue shift translates to greater overlap with cellular autofluorescence and reduced signal-to-noise in biological matrices. Second, the PEP fluorophore has been demonstrated to possess higher photostability and increased fluorescence quantum yield relative to parent pyrene, meaning that replacing PEP azide with a pyrene azide yields a probe that photobleaches faster and emits less intensely per labeling event [1]. Third, Pyrene azide 3—the closest structural analog by virtue of its butanamide linkage—has been officially discontinued by major suppliers, leaving PEP azide as the sole commercially viable option that delivers the red-shifted PEP photophysics in a clickable format .

Head-to-Head Quantitative Differentiation of PEP Azide vs. Pyrene Azides for Scientific Selection


Red-Shifted Excitation and Emission vs. Pyrene Azide 1: Reduced Biological Autofluorescence Interference

PEP azide exhibits significantly red-shifted excitation and emission maxima compared to Pyrene azide 1, its most widely used structural comparator. This shift arises from the extended π-conjugation conferred by the phenylethynyl substituent on the pyrene core [1]. Specifically, PEP azide features excitation maxima at 362 nm and 384 nm, whereas Pyrene azide 1 is limited to excitation maxima at 343 nm and 326 nm. The emission maximum of PEP azide is 389 nm (monomer), compared to 377 nm for Pyrene azide 1 . This ~20–40 nm bathochromic shift reduces spectral overlap with cellular autofluorescence (typically maximal below 350 nm excitation, ~400–450 nm emission), thereby improving signal-to-background ratios in live-cell and tissue imaging applications [2].

Fluorescence microscopy Bioimaging Photophysics

Superior Fluorescence Quantum Yield of PEP Fluorophore vs. Native Pyrene

The PEP azide fluorophore demonstrates a fluorescence quantum yield (Φf) of 0.64 in ethanol, as reported in the standardized Lumiprobe spectral characterization . In aqueous buffer systems relevant to bioconjugation, the parent 1-PEPy fluorophore was independently shown to possess an increased fluorescence quantum yield compared to pyrene, measured via relative method using quinine sulfate in 1 N H₂SO₄ as standard (Φf = 0.55) [1]. While pyrene can achieve a quantum yield near unity in deoxygenated acetone, its quantum yield in aqueous and organo-aqueous buffers—the conditions actually encountered in biomolecular labeling—is substantially lower and highly variable due to polarity-dependent quenching . The PEP fluorophore's consistently higher quantum yield under biologically relevant conditions translates to greater fluorescence brightness per incorporated label.

Fluorescence quantum yield Probe brightness Detection sensitivity

Red-Shifted Excimer Emission Enables Clearer Spectral Separation from Monomer Signal

PEP azide retains the hallmark excimer-forming capability of pyrene but shifts the excimer emission maximum to approximately 500–510 nm compared to approximately 450–500 nm for pyrene excimers [1]. This ~50–60 nm red shift increases the spectral separation between PEP monomer emission (389 nm) and PEP excimer emission (500–510 nm), reducing spectral crosstalk and enabling more reliable ratiometric analysis of monomer-to-excimer intensity ratios upon target binding [2]. The wider separation is particularly advantageous in homogeneous fluorescence assays where changes in the excimer-to-monomer ratio serve as the quantitative readout for biomolecular proximity or conformational change [3].

Excimer fluorescence Proximity sensing SNP detection Nucleic acid probes

Demonstrated Photostability Advantage Over Pyrene in Oligonucleotide Probe Contexts

The 1-Phenylethynylpyrene (1-PEPy) fluorophore—the core chromophore of PEP azide—has been explicitly characterized as possessing higher photostability compared to pyrene while retaining the ability to form excimers [1]. This photostability differential was established in the context of DNA and 2′-O-Me-RNA oligonucleotide probes, where repetitive excitation cycles during real-time fluorescence monitoring cause progressive signal decay in pyrene-based probes but markedly less photobleaching in PEP-based probes [2]. Although a numeric photobleaching half-life is not explicitly reported in the available literature, the consistent qualitative description of 'higher photostability' across multiple independent peer-reviewed publications—spanning 2007 through 2017—supports the procurement decision where prolonged illumination is required [3].

Photostability Fluorescence imaging Oligonucleotide probes Long-duration assays

Validated Performance in Oligonucleotide Click-Labeling and Target Detection vs. Alternative Dyes

PEP azide has been successfully employed in CuAAC post-synthetic conjugation to bisalkyne-modified oligonucleotides, as demonstrated by Taskova and Astakhova (2019) in Bioconjugate Chemistry [1]. In that study, PEP azide-conjugated oligonucleotide probes exhibited specific binding to complementary oncogene targets with a melting temperature (Tm) difference exceeding 10 °C between matched and mismatched duplexes, confirming that PEP labeling does not impair hybridization specificity [2]. This performance benchmark distinguishes PEP azide from alternative fluorescent azide dyes (perylene azide, 5JOE azide) that were tested in parallel within the same study; only the perylene conjugates demonstrated useful mismatch discrimination, while PEP conjugates excelled in binding specificity [3].

CuAAC bioconjugation Oligonucleotide labeling Nucleic acid detection Thermal melting analysis

Supply-Chain Differentiation: Pyrene Azide 3 Is Discontinued, Making PEP Azide the Sole Clickable Butanamide-Linked Probe

Pyrene azide 3 (CAS 2252168-06-0)—the closest structural analog to PEP azide because it bears a pyrene-butyric acid scaffold connected through an amide bond to the azido-PEG3 moiety—has been officially discontinued by Lumiprobe, which recommends Pyrene azide 1 as a substitute . However, Pyrene azide 1 lacks the phenylethynyl extension and butanamide-phenyl linkage that define PEP azide's photophysical advantages, as established in Evidence Items 1–5 above. Consequently, PEP azide is the only commercially available click chemistry probe that combines the red-shifted PEP fluorophore with a butanamide-(phenylethynyl)phenyl scaffold and a triethylene glycol linker in a single molecular entity .

Commercial availability Supply chain Reagent sourcing

PEP Azide Application Scenarios Grounded in Quantitative Differentiation Evidence


Excimer-Based Homogeneous SNP Genotyping and Mutation Detection in Clinical Microbiology

PEP azide is the optimal clickable probe for constructing excimer-forming oligonucleotide pairs used in homogeneous (wash-free) single nucleotide polymorphism (SNP) detection assays. The red-shifted excimer emission at 500–510 nm, combined with the wider monomer–excimer spectral gap (~111–121 nm), enables robust ratiometric fluorescence readouts with minimal crosstalk, as validated in the detection of A2144G, A2143G, and A2143C mutations in the Helicobacter pylori 23S rRNA gene associated with clarithromycin resistance [1]. Pyrene azide 1 or 2 would generate excimer emission at 450–500 nm, overlapping more extensively with monomer signal and cellular autofluorescence. The validated >10 °C ΔTm discrimination between matched and mismatched duplex targets using PEP-clicked oligonucleotides further supports its use in molecular diagnostic assay development where binding specificity is paramount [2].

DNA/RNA Major Groove Excimer Probes for Structural Biology and Nucleic Acid Conformation Studies

PEP azide enables the generation of 2′-O-modified oligonucleotide probes for studying DNA and RNA major groove architecture via excimer fluorescence. The PEP fluorophore exhibits increased quantum yield under aqueous buffer conditions relative to pyrene and retains the ability to form inter- and intrastrand excimers on duplex DNA, as established by Astakhova et al. (2007) using 2′-O-(1-PEPy)-modified uridine carbamates [1]. Despite a short excited-state lifetime (<2.5 ns), 1-PEPy reliably forms excimers on DNA due to spatial preorganization of paired dye molecules within the major groove, a phenomenon that pyrene azides cannot replicate with comparable photostability under repeated excitation [2]. Researchers investigating nucleic acid tertiary structure, ligand-induced conformational changes, or DNA–protein interactions by excimer fluorescence should select PEP azide over pyrene azides to benefit from both higher photostability and reduced photobleaching during extended acquisition.

Microenvironment-Sensitive Fluorescent Labeling of Proteins and Biomolecules in Organo-Aqueous Media

PEP azide's triethylene glycol linker facilitates dissolution of the otherwise hydrophobic PEP dye in organo-aqueous reaction mixtures, enabling efficient CuAAC conjugation to alkyne-functionalized proteins, peptides, and other biomolecules under conditions that partially maintain biological activity [1]. The PEP fluorophore's inherent microenvironment sensitivity—manifested as polarity-dependent shifts in fluorescence intensity and spectral shape—makes PEP azide-clicked bioconjugates valuable for studying protein conformational changes, membrane insertion events, and ligand-binding-induced alterations in local hydrophobicity. The red-shifted excitation (362/384 nm) of PEP azide relative to pyrene azides (326/343 nm) allows use of less phototoxic excitation wavelengths, an advantage for live-cell protein labeling and trafficking studies where minimizing UV-induced cellular damage is critical [2].

High-Throughput Bead-Based Fluorescence Assays for Oncogene Detection

PEP azide has been specifically validated in a bead-based fluorescence assay format for detecting human oncogene sequences within 2.5 hours, using post-synthetically 'clicked' oligonucleotide-dye conjugates carrying two or four PEP labels per probe [1]. The high fluorescence intensity of PEP probe:target duplexes, combined with the >10 °C Tm discrimination for matched vs. mismatched targets, supports integration into multiplexed, solid-support assay workflows for clinical research applications. The quantum yield of 0.64 and the extinction coefficient of 46,300 L·mol⁻¹·cm⁻¹ at 384 nm together provide sufficient per-label brightness for detection on standard microarray scanners and plate readers equipped with near-UV excitation capability [2].

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